

Atto 565 NHS Ester: Application Notes and Protocols for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Atto 565 NHS ester** in biomolecule labeling experiments. Atto 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[4][5][6][7]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **Atto 565 NHS ester** is presented in the table below. This information is crucial for calculating the degree of labeling and for experimental setup in fluorescence-based applications.



Property	Value	Reference
Molecular Weight (incl. counterion)	708.11 g/mol	[2]
Excitation Maximum (λabs)	564 nm	[1]
Emission Maximum (λfl)	590 nm	[1]
Molar Extinction Coefficient (εmax)	$1.2 \times 10^5 \mathrm{M}^{-1}\mathrm{cm}^{-1}$	[1]
Fluorescence Quantum Yield (ηfl)	90%	[1]
Fluorescence Lifetime (τfl)	4.0 ns	[1]
Correction Factor (CF ₂₆₀)	0.27	[1]
Correction Factor (CF ₂₈₀)	0.12	[1]

Experimental Protocols Required Materials

Reagents and Buffers:

- Atto 565 NHS ester: Store at -20°C, protected from light and moisture.
- Protein/Biomolecule of Interest: Dissolved in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be dialyzed against Phosphate-Buffered Saline (PBS).[1][5]
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. To prepare, mix 20 parts of Solution A with 1 part of Solution B.[6][7]
 - Solution A (PBS, pH 7.4): Dissolve 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water.[6][7]
 - Solution B (0.2 M Sodium Bicarbonate, pH 9.0): Dissolve sodium bicarbonate in distilled water and adjust the pH to 9.0 with 2 M NaOH.[6][7]



- Anhydrous, Amine-Free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the Atto 565 NHS ester.[1][6]
- Purification Resin: Sephadex G-25 or equivalent gel filtration medium.[1][6]
- Elution Buffer: PBS, pH 7.2.[1]
- (Optional) Quench Buffer: To stop the labeling reaction.

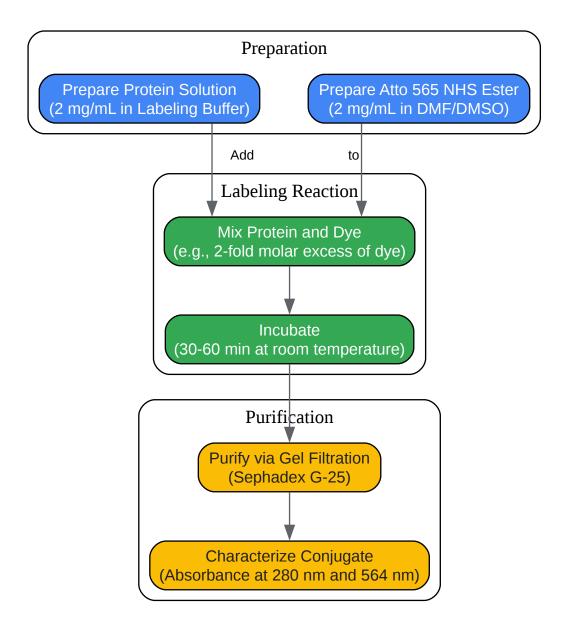
Equipment:

- Spectrophotometer or NanoDrop for absorbance measurements.
- Gel filtration column (1-2 cm diameter, 10-20 cm length).[1][6]
- · Reaction tubes.
- Pipettes.
- · Vortex mixer.
- · Rotator or shaker.

Experimental Workflow

The overall workflow for labeling a protein with **Atto 565 NHS ester** involves preparation of the biomolecule and dye, the labeling reaction itself, and finally, the purification of the conjugate.





Click to download full resolution via product page

Figure 1. Experimental workflow for protein labeling with Atto 565 NHS ester.

Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

3.1. Preparation of Solutions:

• Protein Solution: Prepare a solution of the target protein at a concentration of 2 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[1] Ensure the protein solution is free from



any amine-containing substances.[1][6]

 Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[1] This solution should be prepared fresh to avoid hydrolysis of the NHS ester.[6][7]

3.2. Labeling Reaction:

- Dye-to-Protein Ratio: The optimal molar ratio of dye to protein can vary. A good starting point is a 2-fold to 10-fold molar excess of the dye.[1][5] For an antibody, a 2-fold molar excess is often suitable.[1]
- Reaction Mixture: Add the calculated volume of the Atto 565 NHS ester stock solution to the protein solution while gently stirring.[1]
- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with
 constant or repeated stirring.[1] For some specific dyes like ATTO 565-NHS, an incubation
 time of 18 hours at ambient temperature might be required for the reaction to be completed.
 [7]

3.3. Purification of the Labeled Protein:

- Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) with a diameter of at least 1 cm and a length of 12 cm.[1] Equilibrate the column with PBS (pH 7.2).[1]
- Separation: Apply the reaction mixture to the top of the column and elute with PBS. The first colored, fluorescent band to elute is the labeled protein conjugate.[6] A second, slower-moving band corresponds to the unbound, hydrolyzed dye.[6]
- Storage: Store the purified conjugate under the same conditions as the unlabeled protein.
 For storage at 4°C, 2 mM sodium azide can be added as a preservative. For long-term storage, it is recommended to freeze aliquots at -20°C to avoid repeated freeze-thaw cycles.
 [1]

Calculation of Degree of Labeling (DOL)

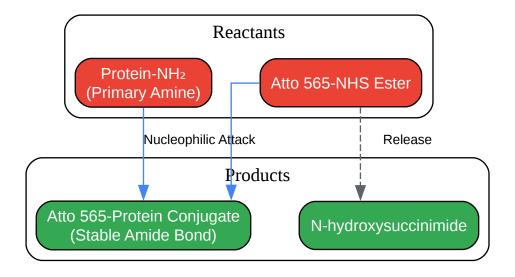
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.



- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - \circ [Dye] = A₅₆₄ / ϵ ₅₆₄
- Calculate the corrected absorbance of the protein at 280 nm:
 - A₂₈₀,corrected = A₂₈₀ (A₅₆₄ * CF₂₈₀)
- Calculate the concentration of the protein:
 - [Protein] = A_{280} , corrected / ε_{280} (where ε_{280} is the molar extinction coefficient of the protein)
- Calculate the DOL:
 - DOL = [Dye] / [Protein]

Signaling Pathway and Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.



Click to download full resolution via product page



Figure 2. Reaction mechanism of Atto 565 NHS ester with a primary amine.

Troubleshooting and Considerations

- Low Labeling Efficiency:
 - Ensure the pH of the labeling buffer is between 8.0 and 9.0.[2][4][5][6][7][8]
 - Confirm that the protein solution is free of amine-containing buffers.
 - Use freshly prepared dye stock solution.
 - Increase the dye-to-protein molar ratio.
- Protein Precipitation:
 - The protein concentration may be too high.
 - The addition of the organic solvent (DMF/DMSO) may be too rapid. Add the dye solution dropwise while stirring.
- Hydrolysis of NHS Ester: Atto 565 NHS ester is sensitive to moisture.[6][7] Always use anhydrous solvents and store the dye properly.
- Water Solubility: **Atto 565 NHS ester** has low water solubility.[4][5] For applications requiring high water solubility, alternative dyes may be considered.[4][5]

By following these detailed protocols and considering the provided information, researchers can successfully label a wide range of biomolecules with **Atto 565 NHS ester** for various fluorescence-based applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Atto 565 NHS酯 BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATTO 565 NHS ester | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. atto-tec.com [atto-tec.com]
- 8. Atto 565 NHS ester, BioReagent, suitable for fluorescence, >=70.0% (coupling to amines)
 Forlabs Website [forlabs.co.uk]
- To cite this document: BenchChem. [Atto 565 NHS Ester: Application Notes and Protocols for Biomolecule Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136079#required-materials-for-atto-565-nhs-ester-labeling-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.